8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a furan ring, a piperazine ring, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione”, often interact with various receptors in the body. For instance, some piperazine derivatives are known to act as antagonists of the α2-adrenergic receptor .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it acts as an antagonist of the α2-adrenergic receptor, it could affect pathways related to the regulation of neurotransmitter release .
Biochemical Analysis
Biochemical Properties
The compound 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can interact with various enzymes and proteins due to its complex structure. The piperazine group in the compound is known to act as an antagonist of the α2-adrenergic receptor . This interaction can influence various biochemical reactions, including those involved in cell signaling and metabolism .
Cellular Effects
In cellular processes, 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can have significant effects. It can influence cell function by interacting with cell signaling pathways and affecting gene expression . Its impact on cellular metabolism is also noteworthy, as it can interact with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to bind to the α2-adrenergic receptor and act as an antagonist suggests that it can influence cellular responses by modulating receptor activity .
Temporal Effects in Laboratory Settings
Given its potential interactions with various cellular components, it is likely that its effects could change over time due to factors such as compound stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its potential interactions with enzymes and other biomolecules, it is likely that it could be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Synthesis of the purine core: The purine core can be synthesized through a series of reactions starting from readily available precursors like guanine or xanthine.
Attachment of the pyrimidin-2-ylsulfanyl group: This step involves the reaction of the purine intermediate with a pyrimidin-2-ylsulfanyl ethylating agent under basic conditions.
Final coupling: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the purine intermediate under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine and piperazine derivatives.
Scientific Research Applications
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Unique due to its specific combination of functional groups and structural features.
Other Purine Derivatives: Compounds like caffeine, theobromine, and theophylline, which have different substituents on the purine core.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a piperazine ring, and a purine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O4S/c1-26-16-15(17(30)25-21(26)32)29(11-13-34-19-22-5-3-6-23-19)20(24-16)28-9-7-27(8-10-28)18(31)14-4-2-12-33-14/h2-6,12H,7-11,13H2,1H3,(H,25,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPQYJALMYJHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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